molecular formula C11H17Cl2NO2 B14467608 2,2-Dichloro-1-(6-methyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethan-1-one CAS No. 71526-08-4

2,2-Dichloro-1-(6-methyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethan-1-one

Cat. No.: B14467608
CAS No.: 71526-08-4
M. Wt: 266.16 g/mol
InChI Key: WSTXNKZFJODCGF-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-(6-methyl-1-oxa-4-azaspiro[45]decan-4-yl)ethan-1-one is a chemical compound with the molecular formula C₁₀H₁₇Cl₂NO₂ It is known for its unique spirocyclic structure, which includes a spiro-oxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1-(6-methyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethan-1-one typically involves the reaction of 6-methyl-1-oxa-4-azaspiro[4.5]decane with dichloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-(6-methyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted amides or thioesters.

    Hydrolysis: Formation of carboxylic acids and amines.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

2,2-Dichloro-1-(6-methyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-(6-methyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethan-1-one involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting their activity. The dichloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modification of their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dichloro-1-(6-methyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethan-1-one is unique due to its specific spirocyclic structure and the presence of the dichloroacetyl group, which imparts distinct reactivity and potential biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .

Properties

CAS No.

71526-08-4

Molecular Formula

C11H17Cl2NO2

Molecular Weight

266.16 g/mol

IUPAC Name

2,2-dichloro-1-(6-methyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethanone

InChI

InChI=1S/C11H17Cl2NO2/c1-8-4-2-3-5-11(8)14(6-7-16-11)10(15)9(12)13/h8-9H,2-7H2,1H3

InChI Key

WSTXNKZFJODCGF-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC12N(CCO2)C(=O)C(Cl)Cl

Origin of Product

United States

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